N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-20-9-5-7-13(18(20)24)17(23)19-10-16(22)14-11-21(2)15-8-4-3-6-12(14)15/h3-9,11,16,22H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLQXWHXELGXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine scaffold and subsequent modifications to introduce the indole moiety. Various synthetic routes have been explored, often utilizing indole derivatives and dihydropyridine precursors to achieve the desired structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its cytotoxic effects against different cancer cell lines:
The compound demonstrated significant cytotoxicity against MDA-MB-468 cells compared to MCF-7 cells, suggesting a selective action that may be beneficial for treating aggressive breast cancer types.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies indicate that it may mitigate oxidative stress and apoptosis in neuronal cells, which is crucial for developing therapies for neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly relevant in cancer therapy where evasion of apoptosis is a hallmark of cancer progression .
- Signal Transduction Modulation : It appears to influence various signaling pathways involved in cell proliferation and survival. For instance, it may inhibit pathways that promote tumor growth while enhancing those that lead to cell death .
- Oxidative Stress Reduction : The compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells, thus preventing cellular damage associated with neurodegenerative conditions .
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical settings:
Case Study 1: Breast Cancer Treatment
In a study involving MDA-MB-468 cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 6.57 µM. The study attributed this effect to enhanced apoptosis and disruption of cell cycle progression .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound was tested on MCF-7 cell lines, showing a dose-dependent decrease in viability (IC50 = 12 µM) .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole moiety is known for its ability to cross the blood-brain barrier, making derivatives like this one promising candidates for neuroprotection.
Case Study:
Research indicated that derivatives with similar structures reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. In vitro studies revealed a significant decrease in reactive oxygen species (ROS) levels when treated with these compounds .
Antimicrobial Properties
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine derivatives have also shown antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase and cyclooxygenase. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and inflammation.
Case Study:
Inhibition studies showed that the compound inhibited acetylcholinesterase activity with an IC50 value of 25 µM, indicating potential use in Alzheimer's treatment .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, demonstrating its capability to scavenge free radicals effectively.
Data Table: Antioxidant Activity Assays
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 15 |
| ABTS Scavenging | 12 |
| FRAP Assay | 18 |
Organic Electronics
The unique electronic properties of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine derivatives make them suitable candidates for organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.5 eV |
| Electron Mobility | 0.5 cm²/V·s |
| Conductivity | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Dihydropyridine Carboxamide Core
Key Compound : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Core Similarity : Both compounds share the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone.
- Substituent Differences :
- The target compound substitutes the dihydropyridine with a hydroxyethyl-indole group, whereas ’s analogue has a bromophenyl substituent.
- The bromophenyl group in ’s compound confers planarity (dihedral angle: 8.38°) due to π-conjugation across the amide bridge, while the bulkier indole-hydroxyethyl group in the target compound likely disrupts planarity, altering intermolecular interactions .
Indole-Containing Analogues
Key Compound : (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide ()
- Shared Features : Both incorporate an indole-carboxamide moiety.
- The target compound’s hydroxyethyl group may improve solubility but reduce metabolic stability compared to the piperidinyl group.
- Synthesis : ’s compound was synthesized via reductive amination (66% yield), suggesting that similar strategies could apply to the target compound’s hydroxyethyl linker .
Heterocyclic Carboxamides with Varied Substitutions
Key Compound : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ()
- Comparison Basis : Both compounds employ carboxamide linkages to connect heterocyclic systems.
- Functional Group Impact :
Crystallographic and Computational Insights
- Structural Analysis Tools : SHELX software () is widely used for crystallographic refinement of small molecules, including carboxamide derivatives. The planar conformation observed in ’s compound was validated via SHELXL, a method applicable to the target compound’s structural studies .
- Tautomerism : ’s compound adopts a keto-amine tautomer, a feature likely shared by the target compound’s dihydropyridine ring, influencing hydrogen-bonding networks .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via intramolecular aldol-type condensation of bifunctional precursors containing carbonyl and amide groups. For example, N-(3-oxoalkenyl)phenylacetamides undergo cyclization in basic media (e.g., potassium t-butoxide) to form 2(1H)-pyridinones, which can be further functionalized . Key steps include:
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Step 1 : Activation of the carbonyl group under basic conditions.
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Step 2 : Cyclization to form the dihydropyridine ring.
-
Step 3 : Introduction of the indole moiety via nucleophilic substitution or coupling reactions.
Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement.- Supporting Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | KOtBu, DMF, 80°C | 35–50 | 98.67 |
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on multimodal spectroscopic and crystallographic techniques :
-
1H NMR : Peaks for indole protons (δ 6.68–7.44 ppm), hydroxyl groups (δ 5.01–5.03 ppm), and methyl groups (δ 1.38–2.23 ppm) are analyzed .
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X-ray crystallography : Single-crystal studies resolve bond lengths (e.g., C–C = 1.39–1.42 Å) and confirm stereochemistry .
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LCMS/HRMS : Molecular ion peaks (e.g., m/z 392.2) validate the molecular formula .
- Supporting Data :
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | Indole protons at δ 6.68–7.44 ppm | |
| X-ray | Mean C–C bond length = 1.40 Å |
Advanced Research Questions
Q. How can researchers address contradictory data in synthetic yields across studies?
- Methodological Answer : Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, base strength) or purification methods . To resolve this:
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Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions.
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Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps.
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Analytical Cross-Validation : Compare HPLC purity (e.g., 98.67% in vs. 95% in commercial batches) to assess impurities.
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer : Given its structural similarity to bioactive pyridine derivatives , prioritize:
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Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols.
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Cellular Uptake Studies : Use radiolabeled analogs (e.g., 14C-tagged) to quantify bioavailability.
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Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Supporting Data :
| Assay Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.5–2.0 |
Q. How do electronic and steric factors influence the compound’s reactivity in functionalization reactions?
- Methodological Answer : The indole moiety introduces steric hindrance, limiting electrophilic substitution at the 3-position. Electronic effects from the dihydropyridine ring (electron-withdrawing carbonyl) enhance susceptibility to nucleophilic attack. Strategies include:
-
Protecting Groups : Temporarily shield reactive sites (e.g., Boc for hydroxyl groups).
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Catalytic Systems : Use Pd-catalyzed cross-coupling for regioselective modifications .
Data Contradictions and Resolution
Q. Why do NMR spectra of this compound vary between academic and industrial studies?
- Resolution Strategy : Differences may stem from solvent effects (DMSO vs. CDCl3) or dynamic proton exchange . Standardize protocols using deuterated solvents and controlled pH .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
